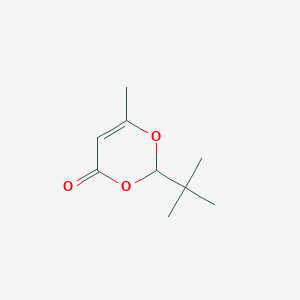

2-(1,1-Dimethylethyl)-6-methyl-4H-1,3-dioxin-4-one

Description

Properties

IUPAC Name |

2-tert-butyl-6-methyl-1,3-dioxin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-6-5-7(10)12-8(11-6)9(2,3)4/h5,8H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWPXDBBVCANLFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC(O1)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101229264 | |

| Record name | 2-(1,1-Dimethylethyl)-6-methyl-4H-1,3-dioxin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101229264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119322-99-5 | |

| Record name | 2-(1,1-Dimethylethyl)-6-methyl-4H-1,3-dioxin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119322-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1,1-Dimethylethyl)-6-methyl-4H-1,3-dioxin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101229264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-tert-butyl-6-methyl-1,3-dioxin-4-one properties and structure

The Strategic Utility of (R)-2-tert-Butyl-6-methyl-1,3-dioxin-4-one in Asymmetric Synthesis: A Technical Guide

Executive Summary

Introduced by Dieter Seebach and famously recognized as the "Fluka Reagent of the Year" in 1987[1], (R)-2-tert-butyl-6-methyl-1,3-dioxin-4-one (CAS 107289-20-3) has fundamentally transformed the landscape of asymmetric organic synthesis. Functioning as a chiral acetoacetic acid equivalent, this highly versatile building block enables the enantioselective construction of complex polyketides, β-amino acids, and advanced pharmaceutical intermediates[2][3]. This guide deconstructs the mechanistic causality, physicochemical properties, and self-validating experimental workflows that make this chiral auxiliary indispensable for modern drug development.

Physicochemical Properties & Structural Integrity

Before deploying any chiral auxiliary, validating its physical parameters is critical to ensure stoichiometric precision and enantiomeric purity. The compound's high specific rotation acts as an immediate benchmark for structural integrity prior to enolization.

Table 1: Quantitative Physicochemical Data of (R)-2-tert-Butyl-6-methyl-1,3-dioxin-4-one

| Property | Value | Analytical Significance |

| Chemical Name | (R)-2-tert-Butyl-6-methyl-1,3-dioxin-4-one | Defines the critical (R)-stereocenter at C2[4] |

| CAS Number | 107289-20-3 | Standard registry identifier |

| Empirical Formula | C9H14O3 | Validates mass spectrometry (m/z 170.21)[4] |

| Molecular Weight | 170.21 g/mol | Required for exact stoichiometric calculations |

| Melting Point | 60-62 °C | Primary indicator of crystalline purity[4] |

| Specific Rotation | [α]20/D −221±3° (c = 1, CHCl3) | Benchmarks enantiomeric excess (ee >99%) |

| Storage Class | 11 - Combustible Solids | Dictates laboratory safety and handling protocols |

Mechanistic Paradigm: The Vinylogous Enolate

The structural genius of Seebach’s dioxinone lies in its ability to function as a vinylogous enolate equivalent. To design successful downstream reactions, one must understand the causality behind its diastereofacial selectivity[5].

When deprotonated at the C6-methyl group, the 1,3-dioxin-4-one core forms a highly reactive lithium dienolate. Within the ring's favored "sofa" conformation, the bulky tert-butyl group at the C2 position is forced into a pseudo-equatorial orientation[5]. This stereochemical anchor effectively shields the syn face of the enolate. Consequently, incoming electrophiles are sterically blocked from the top and must attack exclusively from the anti face (trans to the tert-butyl group)[5].

Furthermore, unlike traditional chiral auxiliaries that require harsh oxidative or reductive cleavage, the dioxinone ring is cleaved thermally. Heating the compound above 100 °C triggers a retro-hetero-Diels-Alder fragmentation, releasing pivalaldehyde and generating an acylketene intermediate that can be trapped by nucleophiles under completely neutral conditions[6].

Caption: Mechanistic logic of diastereofacial selectivity and neutral thermal cleavage of Seebach's dioxinone.

Experimental Methodologies: A Self-Validating Workflow

The following protocols detail the generation, alkylation, and cleavage of the chiral dienolate. Every step is designed as a self-validating system to inherently prevent epimerization and ensure high diastereomeric excess (de).

Protocol A: Generation of the Chiral Dienolate and Alkylation

Objective: To stereoselectively alkylate the C6-methyl group of the auxiliary.

-

System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon.

-

Causality: The lithium dienolate is highly moisture-sensitive; rigorous exclusion of water prevents premature quenching and ensures stoichiometric fidelity.

-

-

Substrate Dissolution: Dissolve (R)-2-tert-butyl-6-methyl-1,3-dioxin-4-one (1.0 eq) in anhydrous THF to achieve a 0.2 M concentration.

-

Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath to reach -78 °C.

-

Causality: Cryogenic conditions suppress nucleophilic attack by the base at the C4-carbonyl ester linkage, ensuring strictly kinetic deprotonation at the C6-methyl group.

-

-

Enolization: Add Lithium Diisopropylamide (LDA, 1.1 eq) dropwise over 15 minutes. Stir for 45 minutes at -78 °C.

-

Causality: The slight excess of LDA guarantees complete enolate formation, while the extended stirring time allows the dienolate to thermodynamically stabilize in its sofa conformation.

-

-

Electrophilic Trapping: Slowly add the electrophile (e.g., an alkyl halide, 1.2 eq). Maintain at -78 °C for 2 hours, then slowly warm to -30 °C.

-

Causality: The pseudo-equatorial tert-butyl group sterically blocks the syn face. The electrophile is forced to attack from the anti face, creating a self-validating system that inherently yields a single diastereomer (>95% de).

-

-

Quenching: Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.

Protocol B: Thermal Cleavage to Enantiopure β-Keto Esters

Objective: To unmask the chiral auxiliary without epimerizing the newly formed stereocenter.

-

Solvent Exchange: Dissolve the purified alkylated dioxinone in anhydrous toluene.

-

Nucleophile Addition: Add the desired nucleophile (e.g., benzyl alcohol, 2.0 eq).

-

Thermal Fragmentation: Reflux the mixture at 110 °C for 2 hours.

-

Causality: At temperatures exceeding 100 °C, the dioxinone undergoes a retro-hetero-Diels-Alder reaction, releasing pivalaldehyde and generating a highly reactive acylketene intermediate.

-

-

In Situ Trapping: The acylketene is immediately trapped by the alcohol to form the β-keto ester.

-

Causality: Because this cleavage occurs under strictly neutral thermal conditions—avoiding the harsh acids or bases required by traditional auxiliaries—the integrity of the newly formed α-stereocenter is perfectly preserved.

-

Caption: Step-by-step experimental workflow for the generation, alkylation, and neutral cleavage of the dienolate.

Downstream Applications in Drug Development

The robust nature of (R)-2-tert-butyl-6-methyl-1,3-dioxin-4-one has cemented its role in the synthesis of complex pharmaceutical agents[3]. Beyond simple alkylations, this methodology has been successfully applied to the enantioselective synthesis of spiro ketals and spiro ethers via diastereoselective intramolecular photoadditions[6]. By providing reliable access to enantiopure β-hydroxy acids and their derivatives, this chiral auxiliary remains a cornerstone technology for synthesizing macrolide antibiotics, statins, and tailored lipidic drug delivery systems[2][7].

References

-

Title: Use of 1,3-Dioxin-4-ones and Related Compounds in Synthesis. Part 43. Diastereofacial Selectivity for Conjugate Addition and Its Explanation Source: ResearchGate URL: [Link]

-

Title: Enantioselective Synthesis of Spiro Ethers and Spiro Ketals via Photoaddition of Dihydro-4-pyrones to Chiral 1,3-Dioxin-4-ones Source: MolAid URL: [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Thieme E-Books & E-Journals - Synthesis / Issue [thieme-connect.com]

- 3. chemimpex.com [chemimpex.com]

- 4. thomassci.com [thomassci.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-(2-tert-Butyl-6-oxo-6H-[1,3]dioxin-4-ylmethyl)-2-(4-oxo-5,6-dihydro-4H-pyran-2-ylmethyl)-malonic acid diethyl ester - CAS号 196867-35-3 - 摩熵化学 [molaid.com]

- 7. researchgate.net [researchgate.net]

Engineering Asymmetric Pathways: A Technical Guide to Chiral Acetoacetate Equivalents in Complex Synthesis

Introduction: The Challenge of the Acetoacetate Synthon

In the total synthesis of complex polyketides, macrolides, and bioactive heterocycles, the acetoacetate moiety is a foundational building block. However, native acetoacetic acid and its highly reactive precursor, diketene, present severe limitations in asymmetric synthesis. They are prone to spontaneous polymerization, rapid racemization at the

To bypass these intrinsic flaws, synthetic chemists have engineered chiral acetoacetate equivalents . By masking the reactive

Visualizing Divergent Activation Strategies

The utility of a chiral acetoacetate equivalent lies in its activation mode. The structural masking not only provides a chiral environment but also dictates whether the molecule reacts via thermal fragmentation or Lewis acid-mediated enolization.

Divergent activation pathways of chiral acetoacetate equivalents.

Chiral 1,3-Dioxin-4-ones: The Seebach Approach

Mechanistic Rationale

Developed extensively by Dieter Seebach, chiral 1,3-dioxin-4-ones act as masked, chiral diketene equivalents. The synthesis typically involves the transacetalization of the diketene-acetone adduct (2,2,6-trimethyl-1,3-dioxin-4-one)—a highly stable, lab-safe diketene surrogate[2]—with a chiral ketone or aldehyde, such as (-)-menthone or pivalaldehyde[3].

The causality behind this design is twofold:

-

Steric Shielding: The bulky chiral auxiliary at the 2-position of the dioxinone ring forces incoming reagents (during alkylation at the 5- or 6-position) to approach from the less hindered face, yielding high diastereomeric excess (de)[4].

-

Thermal Activation: Upon heating (>100 °C), the dioxinone undergoes a retro-hetero-Diels-Alder reaction, expelling the chiral auxiliary and generating a highly reactive acylketene intermediate. If a nucleophile (e.g., a chiral alcohol) is present, it traps the acylketene, transferring the stereochemical information into a new

-keto ester linkage.

Experimental Protocol: Synthesis of a Menthone-Derived Dioxinone

This protocol establishes a self-validating system for generating a chiral dioxinone, utilizing Le Chatelier's principle to drive the reaction.

Materials:

-

2,2,6-trimethyl-1,3-dioxin-4-one (1.0 equiv)

-

(-)-Menthone (1.2 equiv)

-

-Toluenesulfonic acid (

-

Toluene (anhydrous)

Step-by-Step Methodology:

-

System Preparation: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser. Causality: The reaction produces acetone as a byproduct. Removing acetone via azeotropic distillation is mathematically required to shift the equilibrium toward the chiral dioxinone product.

-

Reagent Charging: Dissolve the diketene-acetone adduct and (-)-menthone in anhydrous toluene. Add

-TsOH. Causality: Anhydrous conditions prevent the premature hydrolysis of the dioxinone into acetoacetic acid[5]. -

Thermal Exchange: Heat the mixture to reflux (approx. 110 °C). Monitor the collection of acetone in the Dean-Stark trap.

-

Reaction Monitoring: Track the reaction via TLC (Hexanes/EtOAc 8:2). The disappearance of the UV-active starting dioxinone and the appearance of a new, higher-Rf spot indicates conversion.

-

Quenching and Purification: Once acetone evolution ceases (typically 4-6 hours), cool the reaction to room temperature and quench with saturated aqueous

to neutralize the acid catalyst, preventing reverse hydrolysis. Extract with ethyl acetate, dry over

N-Acetoacetyl Oxazolidinones: The Evans Approach

Mechanistic Rationale

The Evans chiral auxiliary approach involves attaching an acetoacetyl group to a chiral oxazolidinone (derived from amino acids like valine or phenylalanine). This method is paramount for constructing complex polyketide architectures, such as the synthesis of xestodecalactones and tenuazonic acid analogues[6].

The stereocontrol relies on the formation of a highly ordered, rigid transition state. When treated with a Lewis acid (e.g.,

Zimmerman-Traxler transition state logic for Evans aldol reactions.

Experimental Protocol: Asymmetric Aldol Condensation

Materials:

-

(S)-4-isopropyl-3-acetoacetyl-oxazolidin-2-one (1.0 equiv)

-

Titanium tetrachloride (

, 1.0M in -

N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)

-

Target Aldehyde (1.1 equiv)

-

Anhydrous Dichloromethane (

)

Step-by-Step Methodology:

-

Enolate Generation: Dissolve the N-acetoacetyl oxazolidinone in anhydrous

under an argon atmosphere and cool to -78 °C. -

Lewis Acid Coordination: Dropwise add

. Causality: -

Deprotonation: Slowly add DIPEA and stir for 30 minutes. Causality: DIPEA is a sterically hindered, non-nucleophilic base. It selectively abstracts the

-proton without attacking the highly electrophilic imide carbonyls, generating the Z-enolate. -

Electrophile Addition: Add the target aldehyde dropwise. Maintain the temperature at -78 °C for 2 hours. Causality: Low temperatures are critical to maintain the rigidity of the Zimmerman-Traxler transition state; higher temperatures increase kinetic energy, leading to bond rotation and degraded diastereoselectivity.

-

Quenching: Quench the reaction at -78 °C with half-saturated aqueous

. Extract with

Quantitative Data Summarization

The choice of chiral acetoacetate equivalent dictates the stereochemical outcome and the downstream synthetic utility. The table below summarizes the comparative efficiencies of these systems based on empirical data from polyketide and heterocycle syntheses[4][6][7].

| Equivalent Type | Primary Activation Mode | Typical ee/de (%) | Key Application |

| Chiral 1,3-Dioxin-4-ones | Thermal (Acylketene generation) | 85 - 98% | Macrolides, |

| N-Acetoacetyl Oxazolidinones | Base/Lewis Acid (Enolization) | 90 - 99% | Polyketides, syn-Aldol adducts, Tenuazonic acids |

| Chiral Acetoacetamides | Organocatalytic (Enamine/Imine) | 80 - 95% | Complex Alkaloids, Pyrrolidine-2,4-diones |

Conclusion

The strategic deployment of chiral acetoacetate equivalents transforms the unpredictable reactivity of diketene and acetoacetic acid into highly controlled, stereoselective pathways. Whether leveraging the thermal retro-Diels-Alder mechanics of Seebach's dioxinones or the chelation-controlled enolization of Evans' oxazolidinones, these synthons remain indispensable tools for the modern drug development professional engineering complex molecular architectures.

References

1.[1] Advances in Heterocyclic Chemistry, Volume 53. epdf.pub. Available at: 2.[5] N-cyclopropyl-3-oxobutanamide|CAS 110262-87-8. Benchchem. Available at: 3.[2] Process for preparing 1,2-5,6-diacetone-D-glucose (US5565037A). Google Patents. Available at: 4.[7] Syntheses of natural bioactive 3-acyltetramic acids and derivatives. EPub Bayreuth. Available at: 5.[4] Highly Stereoselective Brønsted Acid-Catalyzed Synthesis of Spirooxindole Pyrans. PMC. Available at: 6.[6] Synthesis and Biological Activities of 3-Substituted Analogues of Tenuazonic Acid. ResearchGate. Available at: 7.[3] 1,3,7,9-tetraoxacyclodecan-4,10-dion aus rac-,(R)- und (S)-4,4,4-Trifluoro-3-hydroxy-butansäure und Pivalaldehyd. ResearchGate. Available at:

Sources

- 1. epdf.pub [epdf.pub]

- 2. US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Highly Stereoselective Brønsted Acid-Catalyzed Synthesis of Spirooxindole Pyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. epub.uni-bayreuth.de [epub.uni-bayreuth.de]

Technical Guide: Stereoselective Reactions of 1,3-Dioxin-4-ones

Executive Summary

This guide details the synthetic utility of chiral 1,3-dioxin-4-ones , a class of heterocycles that serve as masked, enantiopure equivalents of acetoacetates.[1] Unlike open-chain

This document focuses on two distinct reactivity profiles:

-

Retention of the Ring (SRS Principle): Stereoselective alkylation at C5 using the acetal center (C2) as a temporary control element.

-

Fragmentation of the Ring (Retro-Diels-Alder): Thermal generation of chiral acyl ketenes for trapping with nucleophiles or intramolecular cycloadditions.

Part 1: Structural Fundamentals & Synthesis

The "Chiral Acetoacetate" Equivalent

The 1,3-dioxin-4-one scaffold (often referred to as the "Seebach Dioxinone" or "Boekman template") solves the problem of controlling stereochemistry in acetoacetic acid derivatives.

-

Conformation: The six-membered ring adopts a sofa (or half-chair) conformation .

-

Stereocontrol Source: The substituent at the C2 position (acetal carbon), typically a tert-butyl or phenyl group, adopts a pseudo-equatorial position to minimize 1,3-diaxial interactions. This bulky group effectively shields one face of the molecule, directing incoming electrophiles to the opposite (anti) face.

Synthesis of Enantiopure Scaffolds

The most robust entry into this chemistry utilizes the Chiral Pool , specifically (R)-3-hydroxybutyric acid, often derived from the depolymerization of polyhydroxybutyrate (PHB).

Standard Protocol (Seebach Method):

-

Condensation: (R)-3-hydroxybutyric acid is condensed with an aldehyde (e.g., pivalaldehyde) to form the 1,3-dioxan-4-one (saturated).

-

Critical Step: This forms a cis/trans mixture.[2] The cis-isomer (2-t-Bu and 6-Me are cis) is thermodynamically favored.

-

-

Elimination: The saturated acetal is treated with LDA followed by phenylselenyl chloride (PhSeCl) and oxidation (

) to introduce the double bond, yielding the 1,3-dioxin-4-one.

Part 2: The SRS Principle (Stereoselective Alkylation)

The Self-Regeneration of Stereocenters (SRS) is the primary mechanism for functionalizing these rings without losing optical purity.

Mechanism of Facial Selectivity

When the 1,3-dioxin-4-one is deprotonated, it forms a lithium enolate. The geometry of this enolate is fixed by the ring structure.

-

Steric Shielding: The bulky tert-butyl group at C2 blocks the syn face.

-

Trajectory: Electrophiles (alkyl halides, aldehydes) must approach from the anti face (trans to the C2 substituent).

-

Result: A new stereocenter is generated at C5 with high diastereoselectivity (typically >95:5 dr).

Workflow Diagram: SRS Cycle

The following diagram illustrates the lifecycle of the stereocenter: generation of the enolate, steric blocking, and alkylation.

Caption: The Self-Regeneration of Stereocenters (SRS) cycle. The C2-acetal center directs the formation of the new C5 stereocenter.

Part 3: Thermal Reactivity (Retro-Diels-Alder)

While SRS preserves the ring, thermal reactions utilize the 1,3-dioxin-4-one as a precursor to reactive acyl ketenes . This is the method of choice for synthesizing macrocycles and complex alkaloids (pioneered by Boekman).

The Acyl Ketene Pathway

Upon heating (typically >100°C), the ring undergoes a [4+2] cycloreversion (retro-Diels-Alder).

-

Byproducts: Acetone (or pivalaldehyde) is extruded.

-

Intermediate: An unstable, highly reactive

-oxoketene (acyl ketene). -

Trapping: This intermediate is trapped by nucleophiles (alcohols, amines) or alkenes.

Intramolecular Trapping (Macrocyclization)

This method is superior to standard lactonization because the acyl ketene is a high-energy species generated in situ, driving the reaction forward without the need for high-dilution conditions to the same extent as traditional methods.

Reaction Conditions:

-

Solvent: Toluene or Xylene (requires high boiling point).

-

Temperature:

-

Unsubstituted C5/C6: ~80–100°C

-

Monosubstituted: ~120°C

-

Disubstituted: ~150°C (Xylene reflux often required).

-

Caption: Thermal generation of acyl ketenes via retro-Diels-Alder and subsequent trapping pathways.

Part 4: Experimental Protocols

Protocol A: Stereoselective Alkylation (SRS)

Validates: C5-functionalization with >95% de.

Reagents:

-

(2S,6R)-2-tert-butyl-6-methyl-1,3-dioxin-4-one (Starting Material)

-

LDA (Lithium Diisopropylamide)

-

HMPA (Hexamethylphosphoramide) or DMPU (as co-solvent)

-

Alkyl Halide (Electrophile)

Step-by-Step:

-

Enolization: In a flame-dried flask under Argon, dissolve the dioxinone (1.0 equiv) in anhydrous THF (0.1 M). Cool to -78°C .

-

Deprotonation: Add LDA (1.1 equiv) dropwise over 10 minutes. The solution typically turns yellow/orange. Stir for 45 minutes at -78°C to ensure complete enolate formation.

-

Additive: Add HMPA (2.0 equiv) or DMPU. Note: This breaks down lithium aggregates, increasing enolate reactivity and ensuring the "monomeric" transition state required for high stereocontrol.

-

Alkylation: Add the alkyl halide (1.2 equiv) dropwise.

-

Reaction: Stir at -78°C for 2-4 hours. Do not warm up prematurely; enolate equilibration can erode stereochemistry.

-

Quench: Quench with saturated aqueous

at -78°C. -

Workup: Extract with

, wash with brine, dry over

Protocol B: Acyl Ketene Macrolactonization

Validates: Thermal rDA and intramolecular trapping.

Reagents:

-

Functionalized dioxinone with a pendant hydroxyl chain (5-10 carbons away).

-

Toluene (anhydrous).

Step-by-Step:

-

Preparation: Dissolve the substrate in toluene. Concentration is critical:

-

For Intermolecular trapping: 0.1 M to 0.5 M.

-

For Intramolecular (Macrocyclization): 0.001 M to 0.01 M (high dilution) to prevent dimerization.

-

-

Thermolysis: Heat the solution to reflux (110°C).

-

Monitoring: Monitor the evolution of acetone (if applicable) or disappearance of the starting material UV spot. Reaction times vary from 1 to 24 hours depending on steric bulk at C5/C6.

-

Workup: Evaporate the solvent. The product is often clean enough to proceed, as the volatile byproduct (acetone) escapes.

Part 5: Data Summary & Comparison

| Feature | SRS Alkylation (Seebach) | Acyl Ketene Trapping (Boekman) |

| Primary Utility | Creating new stereocenters at | Constructing macrocycles or amides |

| Fate of Ring | Preserved (Ring is the auxiliary) | Destroyed (Ring is the reagent) |

| Key Intermediate | Lithium Enolate (Planar) | Acyl Ketene (Linear/Twisted) |

| Stereocontrol | Controlled by C2-tBu (steric) | Controlled by substrate chirality (remote) |

| Temp. Regime | Cryogenic (-78°C) | High Heat (80–150°C) |

| Atom Economy | High (Auxiliary removed later) | Moderate (Acetone lost) |

Part 6: References

-

Seebach, D., Imwinkelried, R., & Weber, T. (1986). "EPC Syntheses with C,C Bond Formation via Acetals and Enamines." Modern Synthetic Methods, 4, 125. (Foundational work on SRS and dioxinones).

-

Boeckman, R. K., Jr., & Pruitt, J. R. (1989). "Applications of Dioxinone Thermolysis to Natural Product Synthesis." Journal of the American Chemical Society, 111(21), 8286-8288. (Seminal paper on acyl ketene macrocyclization).

-

Sato, M., & Kaneko, C. (1990). "Chiral 1,3-Dioxin-4-ones: Versatile Intermediates for Asymmetric Synthesis."[1] Heterocycles, 30(2), 767. (Review of photochemical and thermal applications).

-

Clemens, R. T., & Henderson, J. A. (2017). "Recent Advances in the Synthesis and Reactivity of 1,3-Dioxin-4-ones." Chemical Reviews, 117(10), 6879. (Modern comprehensive review).

-

Zimmerman, H. E. (1993). "The Di-pi-methane Rearrangement and Related Photochemical Processes." Organic Photochemistry, 11, 1. (Context for [2+2] cycloadditions of dioxinones).

Sources

Comparative Technical Guide: 1,3-Dioxin-4-one Scaffolds in Organic Synthesis

Executive Summary

This technical guide delineates the structural, mechanistic, and applicative differences between two critical 1,3-dioxin-4-one reagents: TMD (2,2,6-trimethyl-4H-1,3-dioxin-4-one) and tBu-MD (2-tert-butyl-6-methyl-4H-1,3-dioxin-4-one).

While both compounds share the core dioxinone heterocycle and serve as masked equivalents of unstable reactive intermediates (acylketenes), their applications diverge sharply based on stereochemistry:

-

TMD is the standard achiral reagent for generating acetylketene via thermolysis, used primarily for scaffold construction and heterocycle synthesis (e.g., pyrimidines, tetronic acids).

-

tBu-MD (often referred to as Seebach’s dioxinone) is a chiral auxiliary. The bulky tert-butyl group locks the ring conformation, enabling highly diastereoselective alkylations at the C-5 position prior to ring cleavage.

Structural & Physicochemical Characterization

The fundamental difference lies in the acetalization origin—TMD is an acetone adduct, whereas tBu-MD is a pivalaldehyde adduct. This substitution pattern dictates the molecular geometry and stereochemical utility.

Table 1: Comparative Physicochemical Profile

| Feature | TMD (Trimethyl Dioxinone) | tBu-MD (tert-Butyl Dioxinone) |

| IUPAC Name | 2,2,6-Trimethyl-4H-1,3-dioxin-4-one | 2-(tert-butyl)-6-methyl-4H-1,3-dioxin-4-one |

| Common Name | Diketene-acetone adduct | Seebach's Dioxinone |

| Precursors | Diketene + Acetone | Diketene + Pivalaldehyde |

| C-2 Substitution | gem-Dimethyl (Achiral) | tert-Butyl + Hydrogen (Chiral center*) |

| Stereochemistry | Achiral / Racemic | Chiral (Available as pure ( |

| Conformation | Flexible / Planar avg. | Rigid Chair (t-Bu equatorial) |

| Primary Utility | Thermal Acetylketene Generation | Asymmetric Enolate Alkylation |

| CAS No. | 5394-63-8 | 107289-20-3 (Generic/Racemic) |

*Note: tBu-MD contains a stereocenter at C-2. The interaction of this center with the enolate geometry is the basis of its asymmetric induction.

Mechanistic Pathways & Reactivity

TMD: The "Acylketene Generator"

TMD is thermodynamically unstable at elevated temperatures (>100°C). It undergoes a retro-Diels-Alder cycloreversion to release acetone (volatile) and generate acetylketene , a highly reactive intermediate that cannot be isolated.

-

Mechanism: Thermal fragmentation.

-

Utility: Acetylketene is trapped in situ by nucleophiles (alcohols, amines) to form acetoacetates/amides or undergoes [4+2] cycloadditions.

-

Advantage: Avoids the use of diketene (toxic, explosive) directly. TMD is a safe, shelf-stable liquid "diketene equivalent."

tBu-MD: The "Chiral Memory" Unit

While tBu-MD can also undergo thermolysis, its primary value is in enolate chemistry performed at low temperatures (-78°C).

-

Mechanism: The bulky tert-butyl group at C-2 locks the dioxinone into a chair-like conformation where the t-Bu group is equatorial.

-

Selectivity: When deprotonated (LDA), the resulting enolate retains this conformational bias. Electrophiles attack from the face opposite the bulky t-Bu group (steric approach control), resulting in high diastereoselectivity (>95% ds).

-

Post-Modification: After the chiral center is established at C-5, the auxiliary is removed (hydrolysis) or the ring is opened to yield enantiomerically enriched

-hydroxy acids or ketones.

Visualizing the Pathways

The following diagram illustrates the divergent workflows: TMD for thermal trapping vs. tBu-MD for stereoselective alkylation.

Caption: Figure 1. Divergent synthetic utility of dioxinone scaffolds. TMD serves as a thermal acetylketene source, while tBu-MD enables stereoselective enolate functionalization.

Experimental Protocols

Protocol A: Thermal Trapping of TMD (Synthesis of -Keto Amides)

Use Case: Generating a library of acetoacetamides without handling diketene gas.

-

Reagents: TMD (1.0 equiv), Amine (1.0 equiv), Toluene (Solvent).

-

Setup: Equip a round-bottom flask with a reflux condenser and a drying tube.

-

Reaction: Dissolve TMD and the amine in toluene (0.5 M concentration).

-

Thermolysis: Heat the mixture to reflux (110°C).

-

Mechanistic Note: As the solution reaches reflux, TMD fragments. The acetone byproduct boils off (or remains if using a sealed tube), driving the equilibrium toward the acylketene.

-

Trapping: The amine nucleophile attacks the acylketene immediately, forming the stable amide bond.

-

-

Monitoring: Monitor by TLC or GC for the disappearance of TMD. Evolution of acetone vapor is often observed.

-

Workup: Cool to room temperature. Concentrate under reduced pressure. Recrystallize the residue (if solid) or purify via flash chromatography.

Protocol B: Asymmetric Alkylation of tBu-MD

Use Case: Synthesis of alpha-alkylated

-

Reagents: (

)-2-tert-butyl-6-methyl-dioxinone, LDA (Lithium Diisopropylamide), Alkyl Halide (R-X), THF. -

Enolization:

-

Cool a solution of LDA (1.1 equiv) in anhydrous THF to -78°C.

-

Add a solution of tBu-MD dropwise over 15 minutes.

-

Critical Step: Stir for 45 minutes at -78°C to ensure complete deprotonation and formation of the lithium enolate. The bulky t-Bu group forces the enolate into a specific conformation.

-

-

Alkylation:

-

Add the electrophile (Alkyl Halide/Aldehyde) slowly.

-

Stereocontrol: The electrophile approaches from the face opposite the t-Bu group (anti-face), establishing the new stereocenter.

-

-

Quench: Quench with saturated aqueous NH₄Cl at -78°C, then allow to warm to room temperature.

-

Cleavage (Removal of Auxiliary):

-

To access the

-hydroxy acid: Treat the alkylated dioxinone with mild acid (aqueous HCl) or base (LiOH/H₂O2) depending on the desired end-product (acid vs. ester).

-

References

-

Clemens, R. J., & Hyatt, J. A. (1985). Acetoacetylation with 2,2,6-trimethyl-4H-1,3-dioxin-4-one: a convenient alternative to diketene.[1] The Journal of Organic Chemistry, 50(14), 2431–2435. Link

-

Seebach, D., Imwinkelried, R., & Stucky, G. (1987). Optically Active Alcohols from 1,3-Dioxan-4-ones: A Practical Version of the Enantioselective Synthesis of β-Hydroxy Acids. Helvetica Chimica Acta, 70(2), 448–464. Link

-

Gama, F. H.[1] de S. (2012).[1] 2,2,6-Trimethyl-4H-1,3-dioxin-4-one (TMD): A Versatile Acetylketene Equivalent.[1] Australian Journal of Chemistry, 65(3), 299–300. Link

-

Sato, M., et al. (1990). Chiral synthesis of polyketide-derived natural products using 1,3-dioxin-4-ones. Chemical & Pharmaceutical Bulletin, 38(11), 2911-2918. Link

Sources

Architecting Complexity: A Technical Guide to Chiral Building Blocks in Polyketide Synthesis

Executive Summary

Polyketides represent a structurally diverse and pharmacologically invaluable class of natural products, encompassing macrolide antibiotics, immunosuppressants, and potent anticancer agents. The defining structural hallmark of these molecules is their dense array of contiguous stereocenters, typically alternating methyl and hydroxyl groups along an aliphatic backbone[1]. While nature achieves this complexity through the elegant, iterative machinery of modular polyketide synthases (PKS)[2], synthetic chemists must rely on absolute stereocontrol engineered through chiral building blocks and asymmetric carbon-carbon bond-forming reactions[3].

As application scientists, we recognize that the theoretical elegance of a total synthesis must translate into pragmatic, reproducible realities in the laboratory. This whitepaper details the mechanistic causality, quantitative data, and self-validating protocols required to successfully deploy chiral building blocks in polyketide synthesis.

Mechanistic Causality in Stereocontrolled Assembly

The chemical synthesis of polyketide chains fundamentally relies on controlling the geometry of enolates and the facial selectivity of their subsequent reactions with aldehydes. The causality of this stereocontrol is rooted in the Zimmerman-Traxler transition state model. By utilizing specific chiral auxiliaries or reagents, we can predictably bias this transition state[1].

-

Z-Enolates reacting through a closed, six-membered transition state generally yield syn-aldol products.

-

E-Enolates generally yield anti-aldol products.

To achieve absolute stereocontrol, the synthetic logic diverges from biological PKS assembly. Instead of enzymatic ketoreduction, we utilize pre-existing chirality (chiral pool) or auxiliary-directed facial shielding[4].

Fig 1. Biosynthetic PKS assembly vs. chemical synthesis using chiral building blocks.

Core Chiral Building Blocks and Reagents

The Roche Ester

Methyl 3-hydroxy-2-methylpropionate (the Roche ester) is a quintessential chiral pool building block. Commercially available in both enantiomeric forms, it provides a pre-installed stereocenter (the branching methyl group) that can be iteratively homologated to build complex polypropionate chains[1].

Evans Oxazolidinones

Developed by David Evans, these chiral auxiliaries are acylated and converted to boron enolates. The steric bulk of the auxiliary (e.g., a benzyl or isopropyl group) dictates the facial attack of the incoming electrophile, reliably producing syn-aldol adducts.

Paterson Chiral Ketones

For the synthesis of anti-aldol products, Paterson's boron-mediated aldol methodology utilizes chiral ethyl ketones. The chiral ligand on the boron atom acts synergistically with the substrate's inherent stereopreference to dictate the transition state geometry[3].

Vinylogous Mukaiyama Aldol (VMA) Precursors

For extended polyketide chains, VMA reactions allow the introduction of larger fragments with remote [1,7] or [1,6,7] asymmetric induction. This is often achieved utilizing Kobayashi's extension of the Evans protocol, which is critical for synthesizing macrocyclic architectures like Nannocystin A[5].

Quantitative Analysis of Stereochemical Outcomes

The selection of a chiral building block is dictated by the desired stereotriad or stereotetrad target. The table below summarizes the causal relationships between reagent choice, enolate geometry, and the resulting diastereomeric ratio (dr).

| Methodology / Auxiliary | Enolate Geometry | Transition State Model | Major Product | Typical dr | Key Application in Synthesis |

| Evans Oxazolidinone | Z-enolate (Boron) | Zimmerman-Traxler | Syn-aldol | >95:5 | Erythromycin framework |

| Paterson Chiral Ketone | E-enolate (Boron) | Zimmerman-Traxler | Anti-aldol | >90:10 | Discodermolide assembly[3] |

| Crimmins Auxiliary | Z-enolate (Titanium) | Chelation-controlled | Syn or Anti | >95:5 | Flexible polypropionate chains |

| Kobayashi VMA Protocol | Silyl N,O-acetal | Extended Vinylogous | Remote Anti | >85:15 | Nannocystin A synthesis[5] |

Self-Validating Experimental Workflows

To ensure high fidelity in polyketide synthesis, protocols must be designed with built-in validation steps. Below are two foundational workflows.

Protocol 1: Evans Boron-Mediated Syn-Aldol Addition

Objective: Stereoselective formation of a syn-propionate unit. Causality: Dialkylboron triflates (Bu₂BOTf) are utilized because the short B-O and B-C bonds create a tight, highly organized Zimmerman-Traxler transition state. This maximizes the steric differentiation provided by the chiral auxiliary, forcing the aldehyde to attack from the unhindered face.

Fig 2. Workflow and mechanistic causality of the Evans boron-mediated syn-aldol addition.

Step-by-Step Methodology:

-

Preparation: Flame-dry a Schlenk flask under argon. Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M. Cool the solution to 0 °C.

-

Enolization: Add Bu₂BOTf (1.0 M in DCM, 1.1 equiv) dropwise, followed by the slow addition of iPr₂NEt (1.2 equiv). Crucial Insight: Slow addition prevents local basicity spikes that could lead to ketene formation or E-enolate generation. Stir at 0 °C for 30 minutes.

-

Aldehyde Addition: Cool the reaction mixture to -78 °C. Add the aldehyde (1.1 equiv, pre-chilled) dropwise down the side of the flask. Stir for 1 hour at -78 °C, then warm to 0 °C for 1 hour.

-

Quench & Oxidation: Quench the reaction with pH 7 phosphate buffer, followed by methanol. To cleave the boron-aldolate complex, carefully add a 2:1 mixture of methanol and 30% H₂O₂. Safety Note: Keep the temperature strictly below 10 °C during peroxide addition to prevent runaway exothermic decomposition.

-

Validation: Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate. Analyze the crude mixture via ¹H NMR to determine the diastereomeric ratio (dr) before chromatographic purification. The syn-adduct must exhibit a dr > 95:5 to proceed.

Protocol 2: Iterative Homologation of the Roche Ester

Objective: Synthesis of a chiral polypropionate fragment from a chiral pool precursor. Causality: Protecting the primary alcohol of the Roche ester prevents spontaneous lactonization during subsequent functional group manipulations and provides steric shielding to direct future nucleophilic attacks.

Step-by-Step Methodology:

-

Protection: Dissolve Roche ester (1.0 equiv) in anhydrous DMF. Add imidazole (2.0 equiv) and TBSCl (1.1 equiv). Stir at room temperature for 12 hours. Aqueous workup and vacuum distillation yield the TBS-protected ester.

-

Reduction: Dissolve the protected ester in anhydrous toluene and cool to -78 °C. Add DIBAL-H (1.1 equiv) dropwise. Crucial Insight: Strict temperature control at -78 °C is required to prevent over-reduction to the alcohol. Quench with Rochelle's salt solution and stir vigorously until two clear layers form.

-

Validation: Isolate the resulting aldehyde. Verify optical purity via polarimetry and compare against literature values to ensure no racemization occurred at the labile α-stereocenter during the reduction step.

Conclusion

The construction of polyketide architectures requires a rigorous understanding of transition state geometries and the strategic application of chiral building blocks. By leveraging the predictive power of the Evans, Paterson, and Kobayashi protocols, alongside robust chiral pool starting materials like the Roche ester, researchers can systematically conquer the stereochemical complexity inherent in these valuable natural products.

References

-

Iterative approaches to the stereocontrolled synthesis of polyacetates. researchgate.net. 4

-

Modern Aldol Methods for the Total Synthesis of Polyketides. researchgate.net. 3

-

Conquering peaks and illuminating depths: developing stereocontrolled organic reactions to unlock nature's macrolide treasure trove. rsc.org. 1

-

Asymmetric Synthesis with Chemical and Biological Methods. ethernet.edu.et.

-

Clearing the Skies over Modular Polyketide Synthases. acs.org. 2

-

Very Recent Advances in Vinylogous Mukaiyama Aldol Reactions and Their Applications to Synthesis. nih.gov. 5

Sources

- 1. Conquering peaks and illuminating depths: developing stereocontrolled organic reactions to unlock nature's macrolide treasure trove - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC00442E [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Very Recent Advances in Vinylogous Mukaiyama Aldol Reactions and Their Applications to Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: retro-Diels-Alder Precursors for Chiral Acylketenes

Executive Summary

Acylketenes (

This guide details the design, synthesis, and application of chiral acylketene precursors . Unlike simple acylketenes, "chiral acylketenes" carry stereochemical information—typically on the acyl side-chain—that directs the stereoselectivity of subsequent trapping events. Mastering these precursors allows for the construction of complex macrolides,

Mechanistic Foundation[1]

The retro-Diels-Alder Pathway

The generation of acylketenes relies on the thermal cycloreversion of 1,3-dioxin-4-ones. This reaction is a concerted

-

Thermodynamics: The reaction is driven by entropy, releasing a volatile ketone (typically acetone) and the reactive acylketene.

-

Kinetics: Decomposition typically initiates at temperatures >80°C (toluene reflux) or >110°C (xylene reflux), depending on the substitution pattern.

The Acylketene Intermediate

Once generated, the acylketene possesses two orthogonal

-

Electrophilicity: The central carbon is highly electrophilic, susceptible to attack by weak nucleophiles (alcohols, amines).

-

Conformation: The s-cis conformation is required for [4+2] cycloadditions (acting as a heterodiene), while the s-trans conformer is often favored but less reactive in pericyclic reactions.

Graphviz Diagram: Mechanism of Action

The following diagram illustrates the rDA generation and subsequent trapping pathways.

Caption: Thermal retro-Diels-Alder generation of acylketenes from dioxinone precursors and subsequent trapping.

Precursor Classes & Synthesis[2][3]

To introduce chirality, one must synthesize the precursor such that the stereocenter is retained in the acylketene fragment (the

1,3-Dioxin-4-ones (The "Boeckman" Standard)

The most widely used precursors are 2,2-dimethyl-6-substituted-1,3-dioxin-4-ones.

Synthesis of Chiral Derivatives:

-

From Chiral

-Keto Esters:-

Start with a chiral acid or ester (e.g., derived from amino acids or chiral pool).

-

Convert to the

-keto ester (e.g., via Masamune conditions). -

Acetalization: React with acetone/isopropenyl acetate under acid catalysis to close the dioxinone ring.

-

-

From Diketene + Chiral Aldehyde/Ketone (Less Common for rDA):

-

Reaction of diketene with a chiral ketone forms a dioxinone where the chirality is at the C2 position.

-

Critical Note: If the chirality is only at C2 (the acetal carbon), it is lost upon rDA (ejected as the ketone). This strategy is only useful if the C2 center induces diastereoselectivity during the formation of a C6 center, which is then retained.

-

5-Acyl Meldrum's Acids

Acylation of Meldrum's acid yields a precursor that decomposes to an acylketene, losing both acetone and CO

-

Utility: Often more reactive; decomposition occurs at lower temperatures (~50-80°C).

-

Chirality: Introduced via the acyl group (e.g., using a chiral acid chloride).

Comparative Data: Precursor Stability & Reactivity

| Precursor Class | Activation Temp ( | Leaving Groups | Stability (Storage) | Primary Application |

| 1,3-Dioxin-4-ones | 100–120°C | Acetone | High (Months at RT) | Macrolide synthesis, Intramolecular trapping |

| 5-Acyl Meldrum's | 60–80°C | Acetone, CO | Moderate (Hydrolysis risk) | |

| Furan-2,3-diones | 80–100°C | CO | Low (Dimerizes easily) | Heterocycle synthesis |

Stereoselective Applications

The power of "chiral acylketenes" lies in remote stereocontrol . Since the ketene moiety is planar, stereoselectivity arises from the interaction of the chiral side-chain (

Intramolecular Trapping (Macrolactonization)

This is the premier application. A chiral alcohol tethered to the dioxinone allows for macrocyclization .

-

Mechanism: The tether length and the stereocenter on the chain dictate the transition state (often chair-like).

-

Example: Boeckman’s synthesis of (-)-Kromycin . The chiral center on the chain directs the folding of the chain as the hydroxyl group attacks the ketene, establishing the macrocyclic stereochemistry.

Workflow: Synthesis of a Chiral Precursor

The following Graphviz diagram outlines the synthesis of a chiral dioxinone precursor from a chiral alcohol (Chiral Pool strategy).

Caption: Synthetic workflow for accessing chiral 1,3-dioxin-4-one precursors.

Experimental Protocols

Protocol A: Synthesis of a Chiral Dioxinone (General Procedure)

Objective: Convert a chiral

-

Reagents: Chiral

-keto ester (1.0 equiv), Isopropenyl acetate (5.0 equiv), p-TsOH (0.05 equiv). -

Setup: Flame-dried flask, inert atmosphere (Ar/N

). -

Procedure:

-

Dissolve

-keto ester in isopropenyl acetate. -

Add p-TsOH.

-

Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 12–24 hours.

-

Checkpoint: Monitor TLC for disappearance of starting material.

-

-

Workup: Quench with saturated NaHCO

. Extract with Et -

Purification: Flash chromatography. Dioxinones are stable on silica but avoid prolonged exposure to acidity.

Protocol B: Thermal Generation and Trapping (Intramolecular)

Objective: Macrocyclization via acylketene.[1]

-

Reagents: Chiral dioxinone precursor (1.0 equiv).

-

Solvent: Toluene (0.01 M concentration—High Dilution is Critical to favor intramolecular reaction over dimerization).

-

Procedure:

-

Heat toluene to reflux (110°C).

-

Add the precursor solution slowly via syringe pump over 1–4 hours.

-

Reasoning: Slow addition maintains a low instantaneous concentration of the acylketene, preventing intermolecular dimerization (dehydroacetic acid formation).

-

Continue reflux for 30 mins after addition.

-

-

Purification: Evaporate solvent. The

-keto lactone product is often crystalline or purifiable by silica gel chromatography.

Applications in Drug Discovery

-

Macrolide Antibiotics: The Boeckman rDA method is a staple for synthesizing the aglycone cores of macrolides (e.g., Methymycin, Pikromycin).

-

-Lactams: Acylketenes trapped by imines (Staudinger synthesis variation) yield

-

Sitagliptin (Januvia): Merck utilized a Meldrum's acid precursor to generate an acylketene intermediate, which was trapped by a diamine to form the

-keto amide backbone of the drug [1].[1]

References

-

Xu, F., et al. (2004). "Preparation of β-Keto Amides from 5-Acyl-2,2-dimethyl-1,3-dioxane-4,6-diones." Journal of Organic Chemistry, 69(1), 58–62. Link

-

Boeckman, R. K., & Pruitt, J. R. (1989). "A new, highly efficient method for the construction of medium and large ring lactones." Journal of the American Chemical Society, 111(21), 8286–8288. Link

-

Sato, M., et al. (1995). "Chiral 1,3-Dioxin-4-ones: Versatile Intermediates for Asymmetric Synthesis."[2] Chemical & Pharmaceutical Bulletin, 43(6), 1000–1004. Link

-

Kappe, C. O. (2000). "Biologically Active Dihydropyrimidones of the Biginelli-Type—A Literature Survey." European Journal of Medicinal Chemistry, 35(12), 1043–1052. Link

- Perlmutter, P. (1992). Conjugate Addition Reactions in Organic Synthesis. Pergamon Press. (Context on nucleophilic trapping).

Sources

A Comprehensive Technical Guide to (R)-2-tert-butyl-6-methyl-1,3-dioxin-4-one: Commercial Availability, Quality Control, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: Defining a Key Chiral Building Block

(R)-2-tert-butyl-6-methyl-1,3-dioxin-4-one, a versatile chiral building block, holds significant potential in asymmetric synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its rigid, chiral scaffold allows for highly stereoselective transformations, making it a valuable precursor for complex, biologically active molecules. This guide provides an in-depth analysis of its commercial availability, quality specifications, safe handling protocols, and established applications in research and drug development.

A critical point of clarification surrounds the nomenclature of this compound. While often referred to as a "dioxin," it is more accurately described as a derivative of 4H-1,3-dioxin-4-one. This distinguishes it from the saturated "dioxan" ring system. The presence of the double bond in the dioxin ring is crucial to its reactivity, particularly in cycloaddition reactions and as a ketene equivalent. The CAS number for the (R)-enantiomer is 107289-20-3.

Commercial Availability and Supplier Landscape

(R)-2-tert-butyl-6-methyl-1,3-dioxin-4-one is readily available from several fine chemical suppliers. The primary commercial sources cater to research and development quantities, with purities generally high to suit the demands of stereoselective synthesis.

Below is a comparative table of prominent suppliers and their typical product specifications:

| Supplier | Product Name | CAS Number | Purity Specification | Available Quantities |

| MilliporeSigma (Aldrich) | (R)-2-tert-Butyl-6-methyl-1,3-dioxin-4-one | 107289-20-3 | ≥99.0% (sum of enantiomers, HPLC) | 250mg, 1g |

| Chem-Impex International | (R)-2-tert-butyl-6-methyl-1,3-dioxin-4-one | 107289-20-3 | ≥99% (chiral purity) | 250mg, 1g, 5g |

| Thomas Scientific | (R)-2-tert-Butyl-6-methyl-1,3-dioxin-4-one | 107289-20-3 | puriss., ≥99.0% (sum of enantiomers, HPLC) | 250MG |

| Ambeed | (R)-2-tert-butyl-6-methyl-1,3-dioxin-4-one | 107289-20-3 | 98% | Custom quantities |

It is imperative for researchers to consult the supplier's certificate of analysis for lot-specific purity data and information on the analytical methods used for quality control.

Quality Control and Specifications: A Self-Validating System

The utility of (R)-2-tert-butyl-6-methyl-1,3-dioxin-4-one in asymmetric synthesis is directly proportional to its enantiomeric and chemical purity. Therefore, a robust quality control workflow is essential for both suppliers and end-users.

Key Quality Parameters:

-

Enantiomeric Purity: The enantiomeric excess (e.e.) is the most critical parameter. It is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). An e.e. of ≥99% is standard for most applications.

-

Chemical Purity: Assessed by standard analytical techniques such as HPLC, GC, and Nuclear Magnetic Resonance (NMR) spectroscopy. Impurities may arise from the starting materials or side reactions during synthesis.

-

Structural Integrity: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to ensure the correct chemical structure.

-

Physical Properties: The melting point of 60-62 °C is a key indicator of purity.[2]

The following workflow diagram illustrates a typical quality control process for (R)-2-tert-butyl-6-methyl-1,3-dioxin-4-one:

Applications in Research and Drug Development

The primary application of (R)-2-tert-butyl-6-methyl-1,3-dioxin-4-one lies in its use as a chiral synthon for the stereoselective synthesis of complex molecules. The tert-butyl group at the C2 position effectively shields one face of the molecule, directing the approach of reagents to the opposite face with high diastereoselectivity.[3]

As a Chiral Acetoacetate Equivalent:

This dioxinone serves as a chiral equivalent of acetoacetic acid, enabling stereoselective alkylations, aldol reactions, and Michael additions. The resulting products can be readily hydrolyzed to afford enantiomerically enriched β-hydroxy acids and other valuable intermediates.

The following diagram illustrates the general principle of using (R)-2-tert-butyl-6-methyl-1,3-dioxin-4-one in asymmetric synthesis:

In the Synthesis of Bioactive Molecules:

While specific examples for the direct use of (R)-2-tert-butyl-6-methyl-1,3-dioxin-4-one in the synthesis of marketed drugs are not extensively documented in publicly available literature, its structural analogs and derivatives are key intermediates in the synthesis of important pharmaceuticals. For instance, a related 1,3-dioxane derivative is a crucial intermediate in the synthesis of the blockbuster drug Atorvastatin.[4] The principles of stereocontrol demonstrated with these analogs are directly applicable to the title compound, highlighting its potential in the development of new chemical entities. Its utility has been demonstrated in the synthesis of various natural products and other biologically active compounds.[5][6]

Safety and Handling

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Researchers are strongly advised to obtain and review the supplier-specific SDS before handling this compound.

Conclusion

(R)-2-tert-butyl-6-methyl-1,3-dioxin-4-one is a commercially available and highly valuable chiral building block for asymmetric synthesis. Its utility in the stereoselective construction of complex molecules makes it a significant tool for researchers in drug discovery and development. A thorough understanding of its commercial sources, quality specifications, and safe handling practices is essential for its effective and safe implementation in the laboratory. The continued exploration of its reactivity is expected to lead to novel synthetic methodologies and the development of new therapeutic agents.

References

-

PubChem. (2R,6R)-2-tert-Butyl-6-methyl-1,3-dioxan-4-one. National Center for Biotechnology Information. Retrieved from [Link]

-

SSRG International Journal of Applied Chemistry. (2020). The Asymmetric Synthesis of tert-Butyl (4R,6R)-6-(2-aminoethyl). Retrieved from [Link]

-

Journal of the American Chemical Society. (1990). Totally stereoselective additions to 2,6-disubstituted 1,3-dioxin-4-ones (chiral acetoacetic acid derivatives). Synthetic and mechanistic aspects of remote stereoselectivity. Retrieved from [Link]

-

ScholarWorks at WMU. (n.d.). Reaction of 2,2,6-Trimethyl-1,3-Dioxin-4-One with Isocyanate Derivatives and the Synthesis of 2,3,4,6. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (2R,6R)-2-Tert-butyl-6-methyl-1,3-dioxan-4-one. Retrieved from [Link]

-

Angene. (n.d.). (4R,6R)-tert-Butyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate SAFETY DATA SHEET. Retrieved from [Link]

-

ResearchGate. (n.d.). (R,R)-2-t-Butyl-5-methyl-1,3-dioxolan-4-one. Retrieved from [Link]

-

MDPI. (2022). (3-Methylene-2,3-dihydronaphtho[2,3-b][7][8]dioxin-2-yl)methanol. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. thomassci.com [thomassci.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. (2R,6R)-2-tert-Butyl-6-methyl-1,3-dioxan-4-one | C9H16O3 | CID 11052102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US4612379A - Process for producing 1,3-dioxin-4-one derivatives - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Note: Thermolytic Generation of Acylketenes from 2-tert-butyl-6-methyl-1,3-dioxin-4-one

This Application Note and Protocol is designed for researchers and drug development professionals focusing on the controlled generation of reactive acylketene intermediates.

Introduction & Mechanistic Rationale

The Challenge: Handling Unstable Ketenes

Acylketenes (e.g., acetylketene) are highly versatile intermediates in organic synthesis, serving as powerful electrophiles for the construction of

The Solution: The Dioxinone Scaffold

2-tert-butyl-6-methyl-1,3-dioxin-4-one serves as a stable, "masked" equivalent of acetylketene. Unlike the more common 2,2-dimethyl analog (diketene-acetone adduct), the 2-tert-butyl derivative offers enhanced hydrolytic stability during storage due to the steric bulk of the tert-butyl group protecting the acetal linkage.

Upon heating (thermolysis), this scaffold undergoes a retro-hetero-Diels-Alder reaction, extruding pivalaldehyde (2,2-dimethylpropanal) and unmasking the reactive acetylketene in situ. This intermediate is immediately trapped by a nucleophile present in the reaction mixture.

Mechanism of Action

The reaction proceeds via a concerted [4+2] cycloreversion. The chirality at the C2 position (if using the enantiopure R-isomer) is sacrificial; it is lost upon extrusion of the aldehyde.

Figure 1: Mechanistic pathway for the thermolysis and subsequent trapping of acetylketene.

Experimental Protocol

Method A: Solution-Phase Thermolysis (Batch)

This is the standard protocol for library synthesis and scaffold derivatization.

Reagents & Materials

-

Substrate: 2-tert-butyl-6-methyl-1,3-dioxin-4-one (Purity >98%).[1][2][3][4]

-

Solvent: Anhydrous Toluene (bp 110.6°C) or Xylene (bp ~140°C).

-

Note: Toluene is preferred for ease of removal; Xylene is required if faster kinetics are needed.

-

-

Nucleophile: Alcohol (1.0–1.5 equiv) or Amine (1.0 equiv).

-

Glassware: Heavy-walled pressure vial (for small scale) or round-bottom flask with reflux condenser.

Step-by-Step Procedure

-

Preparation: In a reaction vessel equipped with a magnetic stir bar, dissolve 2-tert-butyl-6-methyl-1,3-dioxin-4-one (1.0 equiv) in anhydrous Toluene (concentration 0.5 M to 1.0 M ).

-

Critical: High concentration favors the bimolecular trapping reaction over unimolecular ketene dimerization.

-

-

Nucleophile Addition: Add the Nucleophile (1.0–1.2 equiv).

-

For Amines: If the amine is volatile, use a slight excess. If valuable/complex, use 1:1 stoichiometry.

-

For Alcohols: A higher equivalent (2.0–5.0 equiv) or using the alcohol as a co-solvent can improve yield if the alcohol is unreactive (e.g., tert-butanol).

-

-

Thermolysis: Heat the mixture to reflux (110–120°C) .

-

Reaction Time: Typically 30–90 minutes .

-

Monitoring: Monitor by TLC or LCMS. The starting material spot (UV active) should disappear. The formation of pivalaldehyde is not easily monitored by UV but its smell is distinct.

-

-

Workup: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure (Rotavap).

-

Purification: Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Method B: Continuous Flow Thermolysis (High Throughput)

Flow chemistry is superior for this reaction as it minimizes the standing concentration of the reactive ketene, reducing dimerization side-products.

Figure 2: Continuous flow setup for safe and efficient acylketene generation.

Flow Protocol Parameters

-

Reactor Coil: Stainless steel or PFA (10–20 mL volume).

-

Temperature: 120°C – 140°C.

-

Pressure: 75–100 psi (to keep solvents/byproducts liquid).

-

Residence Time: 10–20 minutes.

-

Concentration: 0.5 M.

Critical Parameters & Troubleshooting

| Parameter | Specification | Rationale |

| Temperature | > 100°C | The retro-Diels-Alder activation energy requires high heat. Below 100°C, the reaction is negligibly slow. |

| Solvent | Toluene / Xylene | Non-nucleophilic, high-boiling solvents are essential. Avoid alcohols or amines as solvents unless they are the reactant. |

| Moisture | Strictly Anhydrous | Water competes with the nucleophile to form unstable |

| Stoichiometry | 1:1 to 1:1.2 | Excess nucleophile ensures the transient ketene is trapped immediately, preventing dimerization to dehydroacetic acid derivatives. |

Troubleshooting Guide

-

Problem: Low yield; presence of dehydroacetic acid (dimer).

-

Cause: Ketene concentration too high or trapping too slow.

-

Fix: Increase nucleophile equivalents; dilute the reaction slightly; use Flow Chemistry (Method B).

-

-

Problem: Incomplete conversion after 2 hours.

-

Cause: Temperature too low.

-

Fix: Switch from Toluene (110°C) to Xylene (140°C) or use a sealed microwave vial to superheat Toluene to 130°C.

-

Safety & Handling

-

Thermal Hazards: The reaction releases pivalaldehyde, which is flammable (Flash point: -9°C). Ensure good ventilation.[5]

-

Pressure: If running in sealed vials/reactors, calculate the pressure generated by solvent vapor and the released aldehyde.

-

Reactivity: Acylketenes are potent electrophiles. While generated in situ, they can acylate biological nucleophiles. Avoid skin contact with the reaction mixture before workup.

References

-

Kato, T. (1980). Reaction of Diketene with Ketones: Synthesis of 1,3-Dioxin-4-ones. Chemical & Pharmaceutical Bulletin. Link

-

Sato, M., et al. (1983). Reaction of 2,2,6-Trimethyl-1,3-dioxin-4-one with Imines. Chemical & Pharmaceutical Bulletin. Link

-

Clemens, R. J., & Witzeman, J. S. (1989). Acetoacetylation with 2,2,6-trimethyl-4H-1,3-dioxin-4-one: A convenient alternative to diketene.[9] Journal of the American Chemical Society. Link

-

Whitby, R. J., et al. (2015).[8] Thermolysis of 1,3-dioxin-4-ones: Fast generation of kinetic data using in-line analysis under flow. Reaction Chemistry & Engineering. Link

Sources

- 1. 2,2,6-Trimethyl-4H-1,3-dioxin-4-one synthesis - chemicalbook [chemicalbook.com]

- 2. (R)-2-tert-Butyl-6-methyl-1,3-dioxin-4-one puriss., = 99.0 HPLC sum of enantiomers 107289-20-3 [sigmaaldrich.com]

- 3. (2R,6R)-2-tert-Butyl-6-methyl-1,3-dioxan-4-one | C9H16O3 | CID 11052102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Page loading... [guidechem.com]

- 8. Thermolysis of 1,3-dioxin-4-ones: fast generation of kinetic data using in-line analysis under flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C5RE00007F [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Mastering Stereocontrol: A Guide to Diastereoselective Michael Additions with Chiral Dioxinones

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the quest for precise control over molecular architecture is paramount. The stereoselective Michael addition stands as a cornerstone reaction for the formation of carbon-carbon bonds, enabling the construction of complex chiral molecules from simpler precursors.[1] This guide delves into the application of chiral 1,3-dioxin-4-ones as powerful stereodirecting auxiliaries in Michael additions, offering a robust strategy for the diastereoselective synthesis of valuable building blocks for drug discovery and natural product synthesis.

Chiral dioxinones, often derived from readily available amino acids, serve as versatile scaffolds that impart a high degree of facial selectivity to the conjugate addition of a wide range of nucleophiles.[2] The inherent chirality of the dioxinone framework effectively shields one face of the enolate, directing the approach of the Michael acceptor to create new stereocenters with predictable and often high levels of diastereoselectivity. This guide will provide a comprehensive overview of the principles governing this stereocontrol, detailed experimental protocols, and methods for the analysis of the resulting products.

The Principle of Stereochemical Induction

The diastereoselectivity observed in Michael additions to chiral dioxinones is a direct consequence of the rigid, chair-like conformation of the six-membered ring and the steric hindrance imposed by the substituents that define its chirality. When the dioxinone is deprotonated to form the corresponding enolate, the chiral environment dictates the trajectory of the incoming electrophile (the Michael acceptor).

The generally accepted model for this stereochemical control involves a chelated transition state, where a Lewis acidic cation coordinates to both the enolate oxygen and the carbonyl oxygen of the Michael acceptor.[3] This organization, coupled with the steric demands of the dioxinone's chiral substituents, creates a highly ordered arrangement that favors one diastereomeric outcome over the other.

Figure 1. General workflow for a stereoselective Michael addition using a chiral dioxinone auxiliary.

Experimental Protocols

This section provides a detailed, step-by-step methodology for a representative diastereoselective Michael addition of a chiral dioxinone to an α,β-unsaturated ester.

Part 1: Synthesis of the Chiral Dioxinone from L-Phenylalanine

This protocol outlines the preparation of a chiral dioxinone derived from the amino acid L-phenylalanine, which will serve as the chiral auxiliary in the subsequent Michael addition.

Materials and Reagents:

-

L-Phenylalanine

-

Acetone

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid (catalytic amount)

-

Diketene

-

Anhydrous toluene

-

Anhydrous dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flasks, condenser, Dean-Stark trap, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Esterification and Acetal Protection:

-

Suspend L-phenylalanine in a mixture of acetone and 2,2-dimethoxypropane.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture using a Dean-Stark trap to remove water.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the acid with a mild base (e.g., sodium bicarbonate solution), extract the product with an organic solvent, dry the organic layer over MgSO₄, and concentrate under reduced pressure.

-

-

Acetoacetylation:

-

Dissolve the protected amino acid ester in anhydrous toluene under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add diketene dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction carefully with water.

-

Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate to yield the crude acetoacetamide.

-

-

Cyclization to Dioxinone:

-

The crude acetoacetamide is often used directly in the next step.

-

Dissolve the material in anhydrous DCM.

-

Add a suitable cyclizing agent (e.g., a mild acid or base catalyst, depending on the specific substrate).

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, wash the reaction mixture, dry the organic layer, and purify the crude product by column chromatography to obtain the chiral dioxinone.

-

Part 2: Diastereoselective Michael Addition

This protocol describes the conjugate addition of the chiral dioxinone enolate to methyl acrylate.

Materials and Reagents:

-

Chiral dioxinone (from Part 1)

-

Methyl acrylate

-

Lithium diisopropylamide (LDA) solution (freshly prepared or titrated)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous hexanes

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Standard laboratory glassware for anhydrous reactions

-

Inert atmosphere setup

Procedure:

-

Reaction Setup:

-

Under an inert atmosphere, dissolve the chiral dioxinone in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

-

Enolate Formation:

-

Slowly add a solution of LDA in THF/hexanes to the stirred dioxinone solution at -78 °C.

-

Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete enolate formation. The solution typically turns a pale yellow color.

-

-

Michael Addition:

-

Add methyl acrylate dropwise to the enolate solution at -78 °C.

-

Stir the reaction mixture at -78 °C and monitor its progress by TLC. The reaction is typically complete within a few hours.

-

-

Workup and Purification:

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the Michael adduct.

-

Data Interpretation and Analysis

The primary outcome of a successful diastereoselective Michael addition is the preferential formation of one diastereomer over the others. The diastereomeric ratio (d.r.) is a critical measure of the reaction's success and can be determined using ¹H NMR spectroscopy.

Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy

The two diastereomers of the Michael adduct will have slightly different chemical environments for their protons, leading to distinct signals in the ¹H NMR spectrum.[4] By identifying a pair of well-resolved signals corresponding to each diastereomer, the ratio can be calculated by integrating these signals.[5][6]

Procedure:

-

Acquire a high-resolution ¹H NMR spectrum (≥400 MHz is recommended) of the purified Michael adduct.

-

Identify signals that are well-separated for the two diastereomers. Protons adjacent to the newly formed stereocenters are often good candidates.

-

Integrate the chosen signals for both diastereomers.

-

The diastereomeric ratio is the ratio of the integration values.

| Diastereomer | Diagnostic ¹H NMR Signal (ppm) | Integration Value |

| Major | 4.25 (dd, 1H) | 9.5 |

| Minor | 4.18 (dd, 1H) | 0.5 |

| d.r. | 95:5 |

Table 1. Example of diastereomeric ratio determination from ¹H NMR data.

Chiral HPLC Analysis

While NMR is excellent for determining the ratio of diastereomers, if there is a concern about the enantiomeric purity of the starting chiral dioxinone, or if subsequent steps could induce racemization, chiral High-Performance Liquid Chromatography (HPLC) can be employed.[7][8] This technique separates enantiomers, allowing for the determination of enantiomeric excess (e.e.).

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete enolate formation. | Ensure LDA is freshly prepared or titrated. Use a slight excess of base. |

| Decomposition of starting material or product. | Maintain strict anhydrous conditions and low temperatures. | |

| Poor Diastereoselectivity | Reaction temperature too high. | Maintain the reaction at -78 °C throughout the addition. |

| Incorrect base or solvent. | The choice of base and solvent can influence the transition state geometry. Screen different conditions if necessary. | |

| Racemization of the enolate. | Add the Michael acceptor immediately after enolate formation. | |

| Incomplete Reaction | Insufficient reaction time. | Monitor the reaction by TLC until the starting material is consumed. |

| Sterically hindered Michael acceptor. | May require longer reaction times or a more reactive nucleophile. |

Table 2. Common issues and troubleshooting strategies.

Conclusion

The stereoselective Michael addition to chiral dioxinones represents a powerful and reliable method for the asymmetric synthesis of complex organic molecules. The high degree of stereocontrol, coupled with the ready availability of chiral starting materials and the versatility of the Michael addition, makes this a valuable tool for researchers in both academic and industrial settings. By understanding the principles of stereochemical induction and adhering to rigorous experimental protocols, chemists can effectively leverage this methodology to construct chiral building blocks with high diastereoselectivity, paving the way for the efficient synthesis of novel therapeutics and other valuable compounds.

References

-

Aitken, R. A., & Aitken, K. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. Molbank, 2023(2), M1600. [Link]

-

Dal Poggetto, G., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 50(35), 4645-4647. [Link]

-

Dal Poggetto, G., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. PubMed. [Link]

-

Academia.edu. (n.d.). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Academia.edu. [Link]

-

Manchester NMR Methodology Group. (n.d.). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. University of Manchester. [Link]

- Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Wiley.

- Clark, D. R. (2005). Diastereoselective Nucleophilic Additions to 2-keto-4-methyl-1,3-dioxanes: 1,3-dioxanes as Chiral Auxiliaries. University of Connecticut.

-

Li, D., et al. (2021). Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide. Molecules, 26(17), 5199. [Link]

-

Soloshonok, V. A., et al. (2000). Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. Case of Topographically Controlled Stereoselectivity. The Journal of Organic Chemistry, 65(23), 7790-7801. [Link]

-

ResearchGate. (n.d.). Figure S12: Different examples of chiral HPLC analysis of the crude... ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Michael Addition. Organic Chemistry Portal. [Link]

Sources

- 1. Michael Addition [organic-chemistry.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. idc-online.com [idc-online.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]